molecular formula C10H11FO2 B2886035 3-Fluoro-4-(propan-2-yloxy)benzaldehyde CAS No. 1021231-72-0

3-Fluoro-4-(propan-2-yloxy)benzaldehyde

Cat. No.: B2886035
CAS No.: 1021231-72-0
M. Wt: 182.194
InChI Key: KKQXWQKNWPXKME-UHFFFAOYSA-N
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Description

3-Fluoro-4-(propan-2-yloxy)benzaldehyde is an organic compound with the molecular formula C₁₀H₁₁FO₂. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and an isopropoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-(propan-2-yloxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-fluoro-4-isopropoxybenzaldehyde may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(propan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-Fluoro-4-isopropoxybenzoic acid.

    Reduction: 3-Fluoro-4-isopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(propan-2-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-isopropoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-isopropoxybenzaldehyde: Similar structure but with the isopropoxy group at the fifth position.

    4-Fluoro-3-isopropoxybenzaldehyde: Similar structure but with the fluorine atom at the fourth position.

Uniqueness

3-Fluoro-4-(propan-2-yloxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both the fluorine atom and the isopropoxy group can affect its electronic and steric characteristics, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-fluoro-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQXWQKNWPXKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021231-72-0
Record name 3-fluoro-4-(propan-2-yloxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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